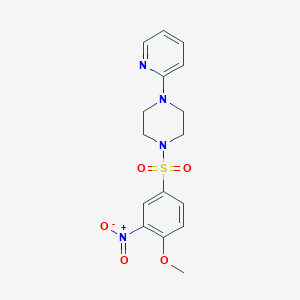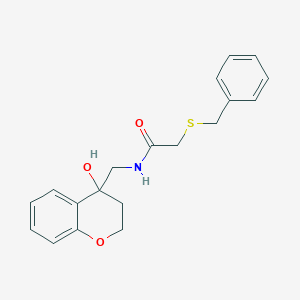
1-((4-Methoxy-3-nitrophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine
Descripción general
Descripción
The compound of interest belongs to the class of arylpiperazine derivatives, a group known for its wide range of biological and chemical applications. Arylpiperazines themselves have been the subject of extensive research due to their relevance in medicinal chemistry, particularly in the treatment of depression, psychosis, or anxiety, among other conditions. These compounds undergo extensive metabolism, which includes transformations such as N-dealkylation, a process significantly mediated by enzymes like CYP3A4, leading to various metabolites with diverse biological activities (Caccia, 2007).
Synthesis Analysis
The synthesis of arylpiperazine derivatives often involves nucleophilic aromatic substitution reactions. An example of a reaction mechanism that may be relevant is the reaction of piperidine with nitrobenzene derivatives to produce nitro-piperidinobenzenes, which can further undergo transformations, including reduction or further nucleophilic substitution, to yield a variety of functionalized products (Pietra & Vitali, 1972).
Molecular Structure Analysis
Nitrogen-sulfur-containing heterocycles, like those present in the compound, are known for their unique structural features enabling a range of biological and pharmacological activities. These structures are crucial in the design of new, effective medicinally important heterocyclic compounds, as their unique configurations allow for significant interactions with biological targets (Sharma et al., 2020).
Chemical Reactions and Properties
Piperazine derivatives are versatile in their chemical reactions, serving as building blocks for a variety of therapeutic agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, demonstrating the importance of structural variation in achieving desired biological effects. This flexibility highlights the compound's potential for customization in drug design (Rathi et al., 2016).
Physical Properties Analysis
The physical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for determining the compound's behavior in biological systems, including its bioavailability and distribution (Girase et al., 2020).
Chemical Properties Analysis
The chemical properties of the compound, including reactivity, potential for forming derivatives, and interaction with biological molecules, are central to its application in drug development. Piperazine derivatives often exhibit antioxidant activity, indicating their potential for preventing oxidative stress-related diseases. The substitution pattern on the piperazine nucleus plays a crucial role in determining the antioxidant potency of these compounds (Begum et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Effects
Synthesis and Antiarrhythmic Activity : A series of compounds including 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which possess a 3-(4-arylpiperazin-1-yl)propyl moiety similar to 1-((4-Methoxy-3-nitrophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine, have shown strong antiarrhythmic and antihypertensive activities. These effects are related to their alpha-adrenolytic properties, dependent on the presence of a 1-phenylpiperazine moiety (Malawska et al., 2002).
Radiolabeled Antagonists for Neuroimaging : Radiolabeled analogs, such as [18F]p-MPPF, which share structural similarities with 1-((4-Methoxy-3-nitrophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine, have been developed for studying serotonin receptors and serotonergic neurotransmission using positron emission tomography (PET). These compounds include modifications to the piperazine ring and are used in neurological research (Plenevaux et al., 2000).
G Protein-Biased Dopaminergics Discovery : Research on 1,4-disubstituted aromatic piperazines, which are structurally related to 1-((4-Methoxy-3-nitrophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate potential as novel therapeutics in treating conditions like psychosis (Möller et al., 2017).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Synthesis and evaluation of various analogs, including 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, as non-nucleoside HIV-1 reverse transcriptase inhibitors demonstrate the potential of these compounds in antiviral research (Romero et al., 1994).
Radiopharmaceutical Development
- Positron Emission Tomography (PET) Applications : Compounds like [18F]p-MPPF, similar to 1-((4-Methoxy-3-nitrophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine, have been developed for PET imaging to study serotonergic neurotransmission. These radiolabeled antagonists are used for advanced brain imaging and research in neurology (Plenevaux et al., 2000).
Metal Complex Formation and Structural Analysis
- Ni(II) Complexes Involving N–S Bonding : Research involving the synthesis of complexes with compounds similar to 1-((4-Methoxy-3-nitrophenyl)sulfonyl)-4-(pyridin-2-yl)piperazine demonstrated their ability to form metal complexes, particularly with Ni(II), showing potential in inorganic chemistry and materials science (Bharati et al., 2013).
Propiedades
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-25-15-6-5-13(12-14(15)20(21)22)26(23,24)19-10-8-18(9-11-19)16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDALPVUFWAFHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332262 | |
| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
CAS RN |
433242-12-7 | |
| Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[cyano(2,3-dimethoxyphenyl)methyl]isoquinoline-1-carboxamide](/img/structure/B2490249.png)

![1H-pyrazole-4,5-dione 4-{N-[2-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2490251.png)
![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2490257.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2490260.png)
![N-(4-acetylphenyl)-2-{[6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2490262.png)


![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490268.png)
![N,N-diethyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine](/img/structure/B2490269.png)
![5-[(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)methyl]-N-phenyl-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2490270.png)